(E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic organic compound that features a nitrofuran ring, a phenylthiazole ring, and an acrylonitrile group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nitrofuran ring: This can be achieved through nitration of a furan derivative.
Synthesis of the phenylthiazole ring: This often involves the reaction of a phenylthiourea with a haloketone.
Coupling reaction: The final step involves coupling the nitrofuran and phenylthiazole intermediates with acrylonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acrylonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the acrylonitrile group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may be studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in treating infections or cancer.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile would depend on its specific biological target. Generally, compounds with nitrofuran and thiazole rings can interact with DNA or proteins, leading to inhibition of cellular processes. The acrylonitrile group may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: An antibiotic with a nitrofuran ring.
Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.
Acrylonitrile derivatives: Compounds containing the acrylonitrile group used in polymer synthesis and other applications.
Uniqueness
(E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S/c17-9-12(8-13-6-7-15(22-13)19(20)21)16-18-14(10-23-16)11-4-2-1-3-5-11/h1-8,10H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXHUEVERWNGPM-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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